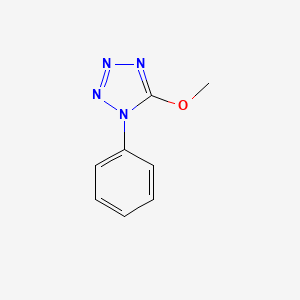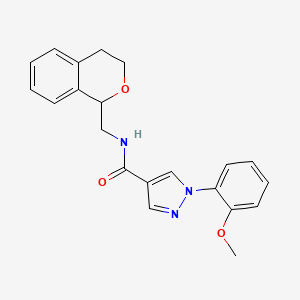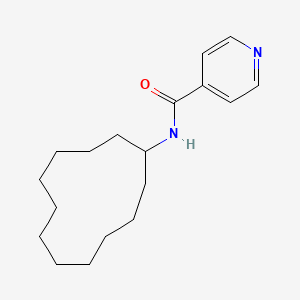![molecular formula C21H22F2N2O3 B5572432 2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diazaspiro[4.5]decan-3-ones represent a class of compounds that have garnered interest in medicinal chemistry due to their pharmacological properties. These compounds are characterized by their spirocyclic structure, incorporating two nitrogen atoms within the ring system. Their synthesis and structural analysis have been subjects of research aiming at exploring their potential in drug development and understanding their chemical behavior.
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan-3-ones often involves multistep reactions, including condensation, cycloaddition, and rearrangement processes. For instance, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives has been achieved through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, demonstrating the complexity and versatility of synthetic routes for these compounds (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
Molecular structure analysis of diazaspiro compounds reveals their conformational dynamics and stereochemistry. X-ray crystallography has been employed to elucidate the structures of various diazaspiro derivatives, highlighting the spirocyclic nature and the spatial arrangement of substituents which are critical for their biological activity and chemical properties (Wang et al., 2011).
Scientific Research Applications
Furan Derivatives in Scientific Research
Synthesis and Environmental Implications : Furan derivatives, such as those obtained from the photo-oxidation of furan compounds, play a significant role in atmospheric chemistry. The study by Alvarez et al. (2009) illustrates the application of advanced analytical techniques for identifying unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan and its derivatives. This research has environmental implications, highlighting the formation of aerosols and their potential impact on air quality (Alvarez et al., 2009).
Catalytic Reactions and Synthesis : The development of novel synthetic pathways is crucial for advancing chemical research. Ito et al. (2018) described an innovative catalytic dearomative spirocyclization process to synthesize 2-azaspiro[4.5]decan-3-ones, demonstrating the versatility of gold carbene species in organic synthesis. This methodology could be applied to create complex molecular structures efficiently (Ito et al., 2018).
Pharmacological Potential : The structural complexity and diverse functionality of furan and spirocyclic compounds make them attractive targets for pharmaceutical research. For example, the synthesis and evaluation of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids as analgesic agents by Boyle et al. (1986) exemplify the potential of such compounds in developing new therapeutic agents. These compounds were tested for analgesic activity, showing promising results for further investigation (Boyle et al., 1986).
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-8-(2-methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-14-18(2-7-28-14)20(27)24-5-3-21(4-6-24)11-19(26)25(13-21)12-15-8-16(22)10-17(23)9-15/h2,7-10H,3-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSHTIZNFFNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)
![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)
![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)
![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)
